[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol
Description
[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative featuring a 1,3-oxazole substituent at the 3-position of the pyrazole ring, an ethyl group at the 1-position, and a hydroxymethyl group at the 5-position.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[2-ethyl-5-(1,3-oxazol-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C9H11N3O2/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-5,13H,2,6H2,1H3 |
InChI Key |
IPPONFKDNSTKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CO2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the oxazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the reaction of an amino alcohol with a carboxylic acid derivative, while the pyrazole ring can be formed via the reaction of hydrazine with a 1,3-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to modify the oxazole or pyrazole rings.
Substitution: Various substituents can be introduced into the rings to alter the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the oxazole or pyrazole rings.
Scientific Research Applications
[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Research Findings
Impact of Substituent Polarity: The 1,3-oxazol-2-yl group in the target compound introduces both nitrogen and oxygen, increasing polarity compared to sulfur-containing thiophene analogs (e.g., 208.28 g/mol, C₁₀H₁₂N₂OS) . This polarity may enhance aqueous solubility, critical for bioavailability in drug development.
Synthetic Approaches: Pyrazole derivatives are commonly synthesized via cyclocondensation reactions. For example, details the preparation of 3-methyl-1H-pyrazol-5(4H)-one using ethyl acetoacetate and hydrazine hydrate in ethanol . Microwave-assisted synthesis () has been employed for oxazole-containing compounds, improving reaction efficiency and yield .
The pyridine and pyrazine analogs () are structurally similar to kinase inhibitors, suggesting possible anticancer or anti-inflammatory applications .
Structural Stability :
- The thiophene analog () was discontinued, possibly due to synthetic challenges or stability issues under storage conditions .
Biological Activity
[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including cytotoxicity, pro-apoptotic effects, and other relevant pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C9H10N4O2
- Molecular Weight : 206.20 g/mol
- CAS Number : 2091446-95-4
Biological Activity Overview
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research has shown that certain pyrazole derivatives possess significant anticancer properties. For instance, a study evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic activity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells effectively.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3g | 5.0 | HepG2 |
| 3j | 10.0 | A549 |
The above table illustrates the IC50 values of selected compounds derived from similar structures to this compound against liver (HepG2) and lung (A549) carcinoma cell lines .
Pro-Apoptotic Activity
In vitro studies have demonstrated that this compound can promote apoptosis in cancer cells. The pro-apoptotic activity was assessed using flow cytometry and annexin V staining techniques.
Findings from a recent study :
- At concentrations of 10 μM, the compound induced significant apoptosis in cancer cell lines compared to control groups.
Case Study 1: Cytotoxicity Against HepG2 Cells
A detailed investigation was conducted using HepG2 cells treated with this compound. The results indicated a dose-dependent increase in cytotoxicity:
| Concentration (μM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
This data suggests that higher concentrations of the compound lead to greater cell death in HepG2 cells .
Further research into the mechanism of action revealed that this compound activates caspase pathways involved in apoptosis. Western blot analysis showed increased levels of cleaved caspases in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
